4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Overview
Description
“4-(1H-Pyrazol-1-yl)benzoic acid” is a chemical compound with the empirical formula C10H8N2O2 . It is a solid substance with a melting point of 266 °C . The compound is also known by its CAS Number: 16209-00-0 .
Synthesis Analysis
The synthesis of “4-(1H-Pyrazol-4-yl)benzoic acid” can be achieved from 4-Carboxyphenylboronic acid and 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole . Another synthesis route involves the use of methyl 4-(1H-pyrazol-1-yl)benzoate in a reaction with lithium hydroxide monohydrate .Molecular Structure Analysis
The molecular weight of “4-(1H-Pyrazol-1-yl)benzoic acid” is 188.18 . The SMILES string representation of the molecule is OC(=O)c1ccc(cc1)-n2cccn2 .Physical And Chemical Properties Analysis
“4-(1H-Pyrazol-1-yl)benzoic acid” is a solid substance with a melting point of 266 °C . The compound has an empirical formula of C10H8N2O2 and a molecular weight of 188.18 .Scientific Research Applications
Antimicrobial and Antifungal Properties
- Antimicrobial Activities : A study conducted in 2019 investigated pyrazole derivatives, including 4-(4-methyl-1H-pyrazole-1-yl) benzoic acid, for their antimicrobial properties. The compounds demonstrated significant anti-bacterial activity against common bacterial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as anti-fungal activity against Candida albicans (Shubhangi et al., 2019).
Anticancer Properties
- Cancer Inhibitory Activity : In 2012, research on 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, which are structurally similar to 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, revealed their potential as anticancer agents. The compounds displayed significant antitumor activity against various cancer cells, suggesting their potential in cancer therapy (Lingling Jing et al., 2012).
Molecular Structure Analysis
- Hydrogen-Bonded Supramolecular Structures : A 2007 study on derivatives of 4-pyrazolylbenzoates, including compounds structurally related to 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, provided insights into their molecular structures. These compounds formed complex hydrogen-bonded supramolecular structures, useful in understanding molecular interactions and stability (J. Portilla et al., 2007).
Application in Organic Synthesis
- Synthesis of Heterocyclic Compounds : Research indicates that compounds like 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid are valuable in the synthesis of various heterocyclic compounds, such as thiazoles and pyrazoles, which have diverse applications in medicinal chemistry (A. Fadda et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid are pathogens , specifically staphylococci and enterococci . These bacteria are known to cause a variety of infections in humans, and the compound’s action against them suggests its potential use as an antimicrobial agent .
Mode of Action
The compound interacts with its targets by exhibiting bactericidal action . This means it kills the bacteria directly, rather than merely inhibiting their growth . Some derivatives of the compound have also been found to be effective at inhibiting and eradicating biofilms formed by Staphylococcus aureus and Enterococcus faecalis , which are structured communities of bacteria that can be particularly resistant to antibiotics.
Biochemical Pathways
The compound’s ability to eradicate biofilms suggests it may interfere with thequorum sensing systems that bacteria use to coordinate the formation of these structures
Pharmacokinetics
The compound’s effectiveness against bacterial pathogens suggests it has sufficient bioavailability to reach its targets in vivo .
Result of Action
The result of the compound’s action is the death of the bacterial cells it targets . By killing these cells and disrupting their biofilms, the compound can help to clear infections and prevent their recurrence .
properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-10(6-12-13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLQMZREPWAVIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
199678-06-3 | |
Record name | 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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